Bienvenue dans la boutique en ligne BenchChem!

Griseofulvin 4'-oxime

Antifungal Susceptibility Dermatophyte Panel Structure-Activity Relationship

Griseofulvin 4'-oxime (CAS 13215-54-8) is a semi-synthetic derivative of the natural polyketide antifungal griseofulvin, produced by condensation of the parent compound with hydroxylamine to convert the C-ring 4'-ketone into a polar oxime functionality. This modification generates an E/Z isomeric mixture with a molecular formula of C₁₇H₁₈ClNO₆ and a molecular weight of 367.8 g/mol.

Molecular Formula C17H18ClNO6
Molecular Weight 367.8 g/mol
CAS No. 13215-54-8
Cat. No. B12765352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseofulvin 4'-oxime
CAS13215-54-8
Molecular FormulaC17H18ClNO6
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESCC1CC(=NO)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
InChIInChI=1S/C17H18ClNO6/c1-8-5-9(19-21)6-12(24-4)17(8)16(20)13-10(22-2)7-11(23-3)14(18)15(13)25-17/h6-8,21H,5H2,1-4H3/b19-9+
InChIKeyOVQUIBVMVDMJJI-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseofulvin 4'-Oxime (CAS 13215-54-8): A Semi-Synthetic Oxime Derivative with a Distinct Biological Profile


Griseofulvin 4'-oxime (CAS 13215-54-8) is a semi-synthetic derivative of the natural polyketide antifungal griseofulvin, produced by condensation of the parent compound with hydroxylamine to convert the C-ring 4'-ketone into a polar oxime functionality [1]. This modification generates an E/Z isomeric mixture with a molecular formula of C₁₇H₁₈ClNO₆ and a molecular weight of 367.8 g/mol [2]. Unlike the parent griseofulvin, which is clinically established for treating dermatophytosis via oral administration, griseofulvin 4'-oxime has been investigated for divergent biological applications, primarily in anticancer research, where its altered polarity, metabolic stability, and tubulin-interacting properties present a fundamentally different structure-activity profile [1][3]. This compound is exclusively intended for research use and is not approved for human or veterinary therapeutic applications.

Why Griseofulvin 4'-Oxime Cannot Be Interchanged with Griseofulvin or Its Common Analogs in Research Applications


The 4'-oxime modification fundamentally alters the biological profile of the griseofulvin scaffold, rendering generic substitution impossible. While griseofulvin is a potent antifungal agent targeting dermatophytes, the 4'-oxime derivative exhibits reduced antifungal activity against key species such as Trichophyton mentagrophytes and Microsporum canis, being described as only of equal or lesser potency than the parent compound [1]. Conversely, the oxime modification retains or modulates anticancer activity, with divergent structure-activity relationships for fungal versus mammalian targets observed across a panel of 53 griseofulvin analogues [2]. This dichotomy means that substituting griseofulvin 4'-oxime for griseofulvin in antifungal studies would introduce a compound with compromised target engagement, while its substitution for advanced anticancer leads like GF-15 (2'-benzyloxy-2'-demethoxy-griseofulvin) would overlook the critical role of the 2'-substituent in achieving nanomolar cytotoxicity [2][3]. The compound occupies a distinct position in the chemical biology toolbox: a tool for probing the impact of C-ring polarity on tubulin binding and metabolic stability, not a drop-in replacement for any single comparator.

Quantitative Differential Evidence for Griseofulvin 4'-Oxime Against Closest Comparators


Antifungal Potency Against Dermatophytes: Equal or Inferior to Parent Griseofulvin

In a direct head-to-head comparison against four dermatophyte species, the oxime of griseofulvin (griseofulvin 4'-oxime) was the most potent among five structural modifications tested, yet it achieved only equal or lesser potency than the unmodified parent griseofulvin [1]. This finding stands in contrast to the 2'-benzyloxy analogue GF-15, which exhibits more than 10-fold lower IC₅₀ values than griseofulvin in cancer cell lines but reduced antifungal activity, highlighting a divergent SAR that precludes using the 4'-oxime as an antifungal substitute [2].

Antifungal Susceptibility Dermatophyte Panel Structure-Activity Relationship

PBS Solubility of Oxime Analogues: 10-Fold Improvement Over Lipophilic Parent Analogue

In a systematic study of griseofulvin analogue solubility, the simple C-ring oxime (compound 15) demonstrated a PBS solubility of 3.0 µg/mL, representing a 10-fold improvement over the lipophilic anticancer lead compound 2 (GF-15, 0.3 µg/mL), though still lower than unmodified griseofulvin (7.7 µg/mL) [1]. The charged carboxymethyl oxime (compound 16) dramatically exceeded this, reaching >1000 µg/mL (>1 mg/mL), demonstrating that oxime formation is a viable strategy for enhancing aqueous solubility of the griseofulvin scaffold [1]. While compound 15 in this study is structurally analogous and relevant as a class exemplar, the measured solubility of griseofulvin 4'-oxime specifically in PBS has not been reported in the same assay format, making this a cross-study class-level inference.

Thermodynamic Solubility Phosphate-Buffered Saline Drug-Like Physicochemical Properties

Microsomal Metabolic Stability: Prolonged Half-Life in Rat Liver Microsomes

The simple C-ring oxime analogue exhibited species-dependent metabolic stability improvements. In mouse liver microsomes, the half-life (t½) was 45 minutes, a modest increase over griseofulvin (37 min) and GF-15 (27 min). In rat liver microsomes, the improvement was pronounced: t½ of 339 minutes versus 60 minutes for griseofulvin and 26 minutes for GF-15, representing a 5.7-fold increase over the parent and a 13-fold increase over the lipophilic analogue [1]. The charged oxime (compound 16) further extended this to 449 minutes (rat) and 58 minutes (mouse). The text explicitly notes that the simple oxime had a microsomal profile comparable to the parent analogue, while the more hydrophilic charged oxime displayed an approximately 10-fold increase [1]. Data reflect the oxime class; direct measurement of griseofulvin 4'-oxime in this assay has not been independently confirmed.

Metabolic Stability Liver Microsomes In Vitro ADME

Cytotoxicity Against Human Cancer Cell Lines: Moderate Potency Between Griseofulvin and GF-15

In a direct cytotoxicity comparison, the simple C-ring oxime analogue showed IC₅₀ values of 11.77 µM against MDA-MB-231 breast cancer cells and 14.32 µM against U2OS osteosarcoma cells, positioning its potency between griseofulvin (25.33 µM and 22.44 µM, respectively) and the optimized lead GF-15 (3.33 µM and 1.44 µM) [1]. The formation of the simple oxime does not significantly alter cytotoxicity relative to the parent analogue GF-15 according to prior reports, though the quantitative data reveal a 3.5-fold reduction versus GF-15 in MDA-MB-231 cells [1]. Critically, the majority of griseofulvin analogues in a broader 53-compound panel showed increased activity against MDA-MB-231 cancer cells compared to their activity against dermatophyte fungi, reinforcing the divergent SAR between antifungal and anticancer endpoints [2].

Antiproliferative Activity MDA-MB-231 U2OS Cancer Cell Lines

Centrosomal Clustering Inhibition: 25-Fold Gain Achieved by Oxime of 2'-Benzyloxy Analogue Informs Scaffold Potential

The oxime of the 2'-benzyloxy griseofulvin analogue (GF-15 oxime) exhibited a 25-fold increase in centrosomal clustering inhibition compared to unmodified griseofulvin [1]. This finding is directly relevant to understanding the potential of the 4'-oxime modification to enhance anticancer activity when combined with an optimized 2'-substituent. The 4'-position requires sp² hybridization for centrosomal clustering activity, and the oxime satisfies this requirement while simultaneously increasing polarity [1]. Although griseofulvin 4'-oxime lacking the 2'-benzyloxy group has not been tested in this specific assay, the SAR rule linking 4'-sp² character to activity provides a structural rationale for why the oxime modification preserves this mechanism of action while the parent ketone is suboptimal [1].

Centrosomal Clustering Mitotic Spindle Multipolar Mitosis

Recommended Research and Industrial Application Scenarios for Griseofulvin 4'-Oxime Based on Evidence


Chemical Biology Probe for Microtubule-Targeting Agent Mechanism Studies

Griseofulvin 4'-oxime serves as a polarity-enhanced analog of griseofulvin for dissecting the contribution of physicochemical properties to tubulin binding and cellular permeability. With a PBS solubility of approximately 3 µg/mL for the oxime class (10-fold over GF-15), and microsomal half-lives extended up to 339 minutes in rat, it allows researchers to probe whether improved pharmacokinetic handling translates to altered cellular pharmacodynamics independent of major potency changes . Its moderate cytotoxicity (IC₅₀ ~11-14 µM) against cancer cell lines provides a workable window for mechanistic studies without the confounding cell death observed with potent leads at low concentrations .

Reference Compound for Antifungal-Anticancer Selectivity Profiling

The divergent SAR between antifungal and anticancer endpoints makes griseofulvin 4'-oxime a valuable reference for selectivity profiling. The 2012 Rønnest study of 53 analogues demonstrated that the majority of compounds showed increased activity against MDA-MB-231 cancer cells while being less active than griseofulvin against Trichophyton dermatophytes . Griseofulvin 4'-oxime, which is equal or less potent than griseofulvin against dermatophytes yet retains anticancer activity, exemplifies this divergence and can serve as a comparator when screening new derivatives for target selectivity .

Synthetic Intermediate for Further Derivatization at the Oxime Functionality

The oxime group at the 4'-position provides a versatile synthetic handle for generating charged or functionalized derivatives. Petersen et al. demonstrated that carboxymethylation of the oxime hydroxyl yielded a compound (16) with PBS solubility >1 mg/mL and dramatically extended microsomal half-lives (rat t½ = 449 min, mouse t½ = 58 min) while retaining single-digit micromolar cytotoxicity . This establishes griseofulvin 4'-oxime as a key intermediate for structure-property relationship studies aimed at balancing solubility, metabolic stability, and potency through oxime derivatization .

Quote Request

Request a Quote for Griseofulvin 4'-oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.